Cas no 509-24-0 (Songorine)

Songorine is a diterpenoid alkaloid isolated from Aconitum Songorine, a GABAA receptor antagonist in rat brain, has anticancer, antiarrhythmic and anti-inflammatory activities Songorine has the potential to be used in the study of epithelial ovarian cancer (EOC)
Songorine structure
Songorine structure
Product Name:Songorine
CAS No:509-24-0
Molecular Formula:C22H31NO3
Molecular Weight:357.4864
CID:834942
PubChem ID:120706

Songorine Properties

Names and Identifiers

    • (20R)-21-Ethyl-1α,15β-dihydroxy-4-methyl-16-methylene-7α,20-cycloveatchan-12-one
    • Napellonine
    • Zongorine
    • (3R,6S,6aR,6bR,9R,11R,11aR,12R,12aR,14R)-1-Ethyldodecahydro-6,11-dihydroxy-3-methyl-10-methylene-12,3,6a-ethanylylidene-9,11a-methanoazuleno[2,1-b]azocin-8(9H)-one
    • Napellonin
    • Xuan-Wu 2
    • Bullatine G
    • Songorin
    • Songorine
    • [ "" ]
    • Bullatine
    • Oprea1_838993
    • STL372872
    • BBL034030
    • 509-24-0
    • FT-0775697
    • A871408
    • Napellonine;Bullatine G
    • (20R)-21-Ethyl-1alpha,15beta-dihydroxy-4-methyl-16-methylene-7alpha,20-cycloveatchan-12-one;Napellonine;Zongorine;(3R,6S,6aR,6bR,9R,11R,11aR,12R,12aR,14R)-1-Ethyldodecahydro-6,11-dihydroxy-3-methyl-10-methylene-12,3,6a-ethanylylidene-9,11a-methanoazuleno[2,1-b]azocin-8(9H)-one;Napellonin;Xuan-Wu 2
    • BCP25312
    • 11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one
    • AKOS025247984
    • 4-21-00-06538 (Beilstein Handbook Reference)
    • Shimoburo base
    • 7,20-Cycloveatchan-12-one, 21-ethyl-1,15-dihydroxy-4-methyl-16-methylene, (1alpha,15beta)-
    • 12,3,6A-ETHANYLYLIDENE-9,11A-METHANOAZULENO(2,1-B)AZOCIN-8(9H)-ONE, 1-ETHYLDODECAHYDRO-6,11-DIHYDROXY-3-METHYL-10-METHYLENE-, (3R-(3.ALPHA.,6.BETA.,6A.ALPHA.,6B.ALPHA.,9.BETA.,11.ALPHA.,11A.BETA.,12.ALPHA.,12A.BETA.,14R*))-
    • 1ST15197
    • SONGORINE [MI]
    • (3R,6S,6AR,6BR,9R,11R,11AR,12R,12AR,14R)-1-ETHYLDODECAHYDRO-6,11-DIHYDROXY-3-METHYL-10-METHYLENE-12,3,6A-ETHANYLYLIDENE-9,11A-METHANOAZULENO(2,1-B)AZOCIN-8(9H)-ONE
    • NS00094341
    • CHEMBL2165580
    • (1R,2R,5R,7R,8R,9R,10R,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one
    • Songorine (Napellonine)
    • BRN 0045107
    • (1.ALPHA.,15.BETA.)-21-ETHYL-1,15-DIHYDROXY-4-METHYL-16-METHYLENE-7,20-CYCLOVEATCHAN-12-ONE
    • 12,3,6A-ETHANYLYLIDENE-9,11A-METHANOAZULENO(2,1-B)AZOCIN-8(9H)-ONE, 1-ETHYLDODECAHYDRO-6,11-DIHYDROXY-3-METHYL-10-METHYLENE-, (3R,6S,6AR,6BR,9R,11R,11AR,12R,12AR,14R)-
    • HMS3886P14
    • s9065
    • 64E5D8C741
    • CCG-268125
    • UNII-64E5D8C741
    • 12,3,6A-ETHANYLYLIDENE-9,11A-METHANOAZULENO(2,1-B)AZOCIN-8(9H)-ONE, 1-ETHYLDODECAHYDRO-6,11-DIHYDROXY-3-METHYL-10-METHYLENE-, (3R-(3ALPHA,6BETA,6AALPHA,6BALPHA,9BETA,11ALPHA,11ABETA,12ALPHA,12ABETA,14R*))-
    • CHEBI:228854
    • (1ALPHA,15BETA)-21-ETHYL-1,15-DIHYDROXY-4-METHYL-16-METHYLENE-7,20-CYCLOVEATCHAN-12-ONE
    • (E)-N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitro-2-furyl)methanimine
    • (1R,2R,5R,7R,8R,9R,10R,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo(7.7.2.15,8.01,10.02,8.013,17)nonadecan-4-one
    • MDL: MFCD04037233
    • InChIKey: CBOSLVQFGANWTL-UHFFFAOYSA-N
    • Inchi: 1S/C22H31NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-13,15-19,25-26H,2,4-10H2,1,3H3
    • SMILES: O([H])C1([H])C([H])([H])C([H])([H])C2(C([H])([H])[H])C([H])([H])N(C([H])([H])C([H])([H])[H])C3([H])C4([H])C([H])([H])C2([H])C31C1([H])C([H])([H])C(C2([H])C(=C([H])[H])C([H])(C41C2([H])[H])O[H])=O
    • BRN: 0045107

Computed Properties

  • Exact Mass: 357.230394g/mol
  • Surface Charge: 0
  • XLogP3: 1.1
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 357.230394g/mol
  • Monoisotopic Mass: 357.230394g/mol
  • Topological Polar Surface Area: 60.8Ų
  • Heavy Atom Count: 26
  • Complexity: 735
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Molecular Weight: 357.5

Experimental Properties

  • LogP: 1.93790
  • PSA: 60.77000
  • Melting Point: 201-203 ºC
  • Color/Form: Powder
  • Specific Rotation: D20 -135.4°
  • Density: 1.29

Songorine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00DALT-1mg
Songorine
509-24-0 ≥98%
1mg
$42.00 2025-02-18
A2B Chem LLC
AG19473-1mg
songorine
509-24-0 ≥98%
1mg
$45.00 2024-04-19
Aaron
AR00DAU5-1mg
Songorine
509-24-0 98%
1mg
$28.00
ChemScence
CS-0018585-5mg
Songorine
509-24-0 98.48%
5mg
$80.0 2022-04-27
Chengdu Biopurify Phytochemicals Ltd
BP0293-20mg
Songorine
509-24-0 98%
20mg
$96 2023-09-20
DC Chemicals
DCZ-289-20 mg
songorine
509-24-0 >98%
20mg
$380.0 2022-02-28
eNovation Chemicals LLC
Y1237396-5mg
songorine
509-24-0 98%
5mg
$185 2024-06-06
MedChemExpress
HY-N2080-5mg
Songorine
509-24-0 99.69%
5mg
¥800 2024-04-18
S e l l e c k ZHONG GUO
S9065-1mg
Songorine
509-24-0 99.78%
1mg
¥1204.89 2023-09-15
TargetMol Chemicals
T5S1882-5 mg
Songorine
509-24-0 98%
5mg
¥ 687 2023-07-10

Songorine Suppliers

Chengdu Biopurify Phytochemicals Ltd.
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(CAS:509-24-0)
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SHANG HAI SHI DAN DE BIAO ZHUN JI SHU FU WU Co., Ltd.
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(CAS:509-24-0)
MR./MRS.:LU ZHONG HUA
Phone:17621252073
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WU HAN TIAN ZHI Biotechnology Co., Ltd.
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(CAS:509-24-0)
MR./MRS.:ZHANG XIAO JIE
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BioBioPha
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(CAS:509-24-0)
MR./MRS.:ZHENG JING LI
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SI CHUAN WEI KE QI Biotechnology Co., Ltd.
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Chengdu RefMedic Biotech Co Ltd
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(CAS:509-24-0)
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:509-24-0)
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Phone:15026964105
Email:2881489226@qq.com

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